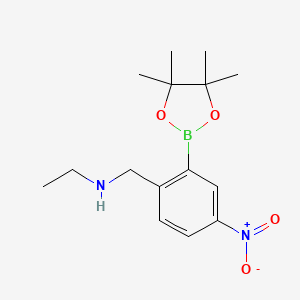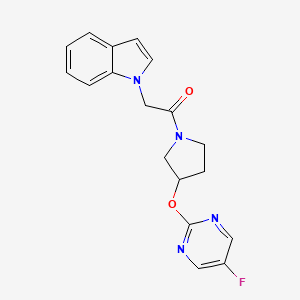
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family proteins. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFRs has been associated with various human diseases, including cancer, skeletal disorders, and developmental syndromes. Therefore, the development of FGFR inhibitors such as FIIN-2 has become an active area of research in the field of drug discovery.
Applications De Recherche Scientifique
Pharmacogenetics and Drug Metabolism
The efficacy and safety of fluoropyrimidine-based chemotherapy are significantly influenced by genetic variations in the enzymes responsible for drug metabolism, particularly dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variants in DPYD can lead to severe toxicity in patients with reduced enzyme activity, underscoring the importance of pharmacogenetic testing prior to treatment initiation. Studies have identified specific DPYD polymorphisms associated with an increased risk of adverse drug reactions, suggesting that genotyping can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies for those at risk (Henricks et al., 2018).
Therapeutic Efficacy in Cancer Treatment
The therapeutic efficacy of fluoropyrimidines is also influenced by genetic polymorphisms in target enzymes, such as thymidylate synthase (TS), and in enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR). These genetic factors can predict tumor response and patient survival, highlighting the role of pharmacogenomics in personalizing chemotherapy regimens (Cohen et al., 2003). For instance, MTHFR polymorphisms have been studied for their impact on the effectiveness of fluoropyrimidine-based chemotherapy in colorectal cancer, suggesting potential as genomic predictors of clinical response (Marcuello et al., 2006).
Improving Chemotherapy Safety and Efficacy
Research into the mechanisms of action, metabolism, and resistance to fluoropyrimidines has led to the development of novel therapeutic strategies aimed at enhancing efficacy while minimizing toxicity. This includes the formulation of prodrugs like capecitabine, which is designed to be activated preferentially in tumor tissues, thereby reducing systemic exposure and associated side effects (Schüller et al., 2000) Additionally, the integration of pharmacokinetic and pharmacodynamic considerations into treatment planning, including the evaluation of enzyme activities and drug concentration in tissues, supports more individualized and effective chemotherapy approaches.
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-9-20-18(21-10-14)25-15-6-8-23(11-15)17(24)12-22-7-5-13-3-1-2-4-16(13)22/h1-5,7,9-10,15H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOQWIRRFANVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

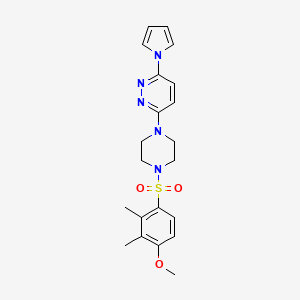
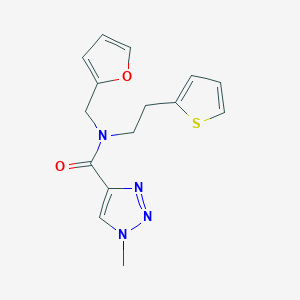
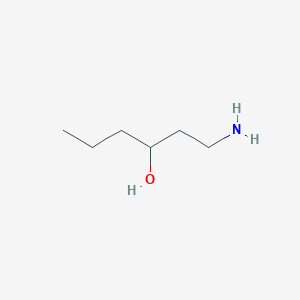
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)
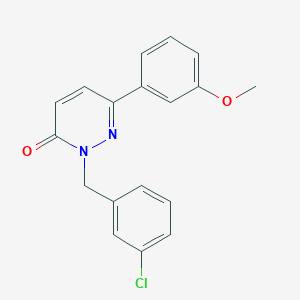
![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)
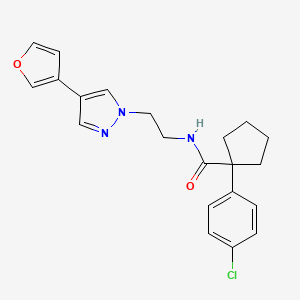
![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)
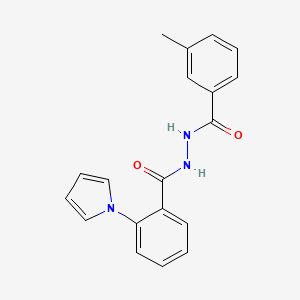
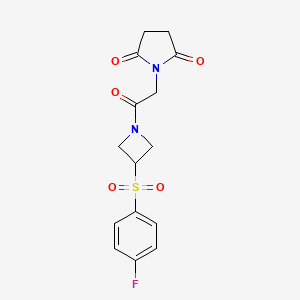
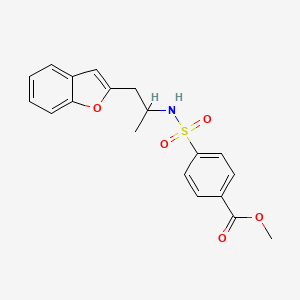
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
